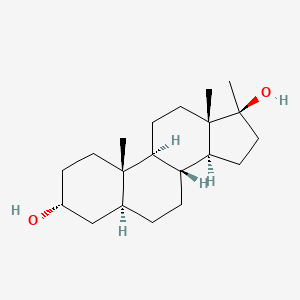

17alpha-Methyl-5alpha-androstane-3alpha,17beta-diol

Übersicht

Beschreibung

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für BA-2664 sind in der verfügbaren Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Modifikation des Androstangerüsts beinhalten . Industrielle Produktionsmethoden für solche Verbindungen umfassen typischerweise mehrstufige Syntheseverfahren, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen unter kontrollierten Bedingungen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

BA-2664 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von BA-2664 zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zur Bildung von Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

BA-2664 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkungsmechanismus von BA-2664 beinhaltet seine Interaktion mit Androgenrezeptoren im Körper. Diese Rezeptoren gehören zur Familie der nuklearen Rezeptoren intrazellulärer Rezeptoren, die durch die Bindung an spezifische Liganden aktiviert werden. Nach der Bindung an BA-2664 erfährt der Androgenrezeptor eine Konformationsänderung, die es ihm ermöglicht, mit bestimmten DNA-Sequenzen zu interagieren, was zur Regulation der Genexpression führt . Dieser Prozess führt letztendlich zur Entwicklung männlicher Merkmale und anderer physiologischer Wirkungen, die mit Androgenen verbunden sind .

Vergleich Mit ähnlichen Verbindungen

BA-2664 ähnelt anderen Androgenen und Derivaten wie Testosteron und Dihydrotestosteron. Es ist einzigartig in seiner spezifischen Struktur und dem Vorhandensein der 17alpha-Methylgruppe, die es von anderen Verbindungen dieser Klasse unterscheidet . Dieser strukturelle Unterschied kann zu Variationen in seiner biologischen Aktivität und Potenz führen .

Ähnliche Verbindungen umfassen:

Testosteron: Das primäre männliche Geschlechtshormon und ein anaboles Steroid.

Dihydrotestosteron: Ein Metabolit von Testosteron, der in seinen androgenen Wirkungen potenter ist.

Androstenedion: Ein Steroidhormon, das als Vorläufer bei der Biosynthese von Testosteron und Östrogen verwendet wird.

Biologische Aktivität

17alpha-Methyl-5alpha-androstane-3alpha,17beta-diol (often referred to as 17α-Methyl-5α-adiol) is an anabolic steroid with significant implications in both therapeutic and performance-enhancing contexts. This compound is a derivative of testosterone and has been studied for its biological activity, particularly its interaction with androgen receptors and its metabolic pathways.

Chemical Structure and Properties

The molecular formula of 17α-Methyl-5α-androstane-3α,17β-diol is , with a molecular weight of approximately 306.49 g/mol. The compound features a methyl group at the 17-alpha position and has hydroxyl groups at the 3-alpha and 17-beta positions, which influence its biological activity and potency.

The primary mechanism of action for 17α-Methyl-5α-adiol involves its binding to androgen receptors (AR). Upon binding, the receptor undergoes a conformational change that allows it to regulate gene expression related to muscle growth, fat metabolism, and other anabolic processes. This interaction is critical in understanding the compound's potential for muscle hypertrophy and performance enhancement.

Anabolic Effects

Research indicates that 17α-Methyl-5α-adiol exhibits significant anabolic effects, promoting muscle growth and strength. Studies have shown that it can enhance protein synthesis in muscle tissues, leading to increased muscle mass. The anabolic properties are attributed to its high affinity for androgen receptors compared to other steroids.

Androgenic Effects

While the compound is primarily known for its anabolic properties, it also possesses androgenic effects, which can lead to side effects such as acne, hair loss, and changes in libido. The balance between anabolic and androgenic effects is crucial for therapeutic applications.

Metabolism

The metabolic pathways of 17α-Methyl-5α-adiol involve several key processes:

- Hydroxylation : The compound undergoes hydroxylation primarily at the 3-alpha and 17-beta positions.

- Conjugation : It is metabolized through glucuronidation by UDP-glucuronosyltransferases (UGTs), which enhances its solubility for excretion.

- Excretion : Metabolites are typically excreted via urine, where they can be detected in doping control tests.

Study on Anabolic Steroid Misuse

A study investigating the misuse of anabolic steroids highlighted the detection of metabolites of 17α-Methyl-5α-adiol in urine samples from athletes. The research emphasized the importance of monitoring these metabolites for anti-doping purposes due to their potential for enhancing athletic performance .

Clinical Implications

In clinical settings, compounds like 17α-Methyl-5α-adiol have been explored for their potential to treat conditions such as muscle wasting diseases. Clinical trials have assessed their efficacy in promoting lean body mass in patients undergoing treatment for chronic illnesses .

Comparative Analysis of Biological Activity

| Compound | Anabolic Activity | Androgenic Activity | Detection Method |

|---|---|---|---|

| 17α-Methyl-5α-androstane-3α,17β-diol | High | Moderate | GC-MS/LC-MS |

| Testosterone | Very High | High | GC-MS |

| Nandrolone | High | Low | GC-MS |

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKQXZFZOIQFBI-XSWYFRFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982613 | |

| Record name | 17alpha-Methyl-5alpha-androstane-3alpha,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-82-7 | |

| Record name | 17α-Methyl-5α-androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BA-2664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BA-2664 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ba 2664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17alpha-Methyl-5alpha-androstane-3alpha,17beta-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BA-2664 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56K8Z5YS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.